molecular formula C8H7N3O2 B2511710 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159830-54-2

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Katalognummer: B2511710
CAS-Nummer: 1159830-54-2
Molekulargewicht: 177.163
InChI-Schlüssel: VZRUPXWFKLFYTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159830-54-2) is a high-value chemical scaffold in medicinal chemistry with demonstrated potential in therapeutic agent development. The (1,2,4)triazolo[4,3-a]pyridine (TZP) core is a privileged structure, where the triazole ring can serve as a critical hydrogen bond acceptor for engaging biological targets . This compound is a key synthetic intermediate; for instance, its lithium carboxylate salt (CAS 2361634-03-7) is a commercially available building block for further chemical transformations . Research highlights its significant role in developing novel small-molecule therapies. Specifically, TZP derivatives have shown promising anti-inflammatory activity by potently inhibiting nitric oxide (NO) release in macrophages and suppressing the expression of key pro-inflammatory cytokines like TNF-α, positioning them as potential therapeutic agents for autoimmune conditions such as concanavalin A-induced hepatitis . Furthermore, the TZP scaffold has been identified as a novel, underexploited chemotype in cancer immunotherapy, functioning as a potent heme-binding inhibitor of the immunoregulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) with sub-micromolar potency and high metabolic stability . Additional research explores 1,2,4-triazolo[4,3-a]pyridine derivatives as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) for central nervous system applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRUPXWFKLFYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable reagent, such as triethyl orthoformate, to induce cyclization and form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and functional materials.

Wirkmechanismus

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations

Substituent Position: The placement of the carboxylic acid group (3-position vs. 6-position) significantly alters molecular interactions. The 6-bromo derivative (Table 1, Row 2) introduces an electron-withdrawing group, which may reduce solubility compared to the methyl-substituted analogue .

Substituent Type: Alkyl Groups: Ethyl substituents (Table 1, Row 4) increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Modifications and Functional Derivatives

Table 2: Derivatives and Modified Scaffolds

Compound Name Modification Type Molecular Weight Notable Features References
3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Pyrrolidine ring addition 232.24 Enhanced solubility via amine group
Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Esterification (methoxy, methyl ester) 207.19 Prodrug potential; improved lipophilicity
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Partial ring saturation 181.19 Altered conformation; potential CNS activity

Key Observations

Functional Group Interconversion : Esterification (Table 2, Row 2) masks the carboxylic acid, improving bioavailability .

Biologische Aktivität

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid features a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a methyl group at the 6-position. This unique structure contributes to its pharmacological properties.

The primary biological targets of this compound are the c-Met and VEGFR-2 kinases. The compound acts as an inhibitor of these kinases, which play critical roles in cell growth, survival, and angiogenesis. The inhibition of these pathways leads to significant molecular and cellular effects, including:

  • Inhibition of Cell Growth : The compound has been shown to impede the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in targeted cells.

The biochemical pathways affected by this compound include those involved in tumor progression and vascular development.

Pharmacokinetics

The pharmacokinetic profile of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is influenced by its solubility and stability. Factors such as pH can affect its bioavailability and efficacy.

Anticancer Activity

Research indicates that 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the activation of NF-κB and related signaling cascades.

Antimicrobial Effects

Preliminary research indicates potential antimicrobial activity against various pathogens. Its structure may facilitate interactions with microbial enzymes or receptors.

Case Studies

  • Anticancer Efficacy : In a study examining the effects on human cancer cell lines, 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid demonstrated IC50 values ranging from 5 to 15 µM across different cell types. This highlights its potential as a lead compound for developing new anticancer therapies.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) at concentrations as low as 10 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acidPyrazine RingModerate anticancer activity
6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acidPyrimidine RingLower anti-inflammatory effects
6-Methyl-[1,2,4]triazolo[4,3-a]benzene-3-carboxylic acidBenzene RingLimited biological activity

This table illustrates the distinct biological profiles associated with variations in the ring structures of related compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a two-step process:

Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines under reflux conditions to form hydrazone intermediates.

Cyclization : PhI(OAc)₂-mediated oxidative cyclization converts the intermediate into the triazolo-pyridine core.

  • Optimization : Adjust reaction temperature (70–90°C), solvent polarity (e.g., DMF for better solubility), and reagent stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl compound) to improve yields (60–75%) .

Q. Which spectroscopic techniques are critical for characterizing 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and methyl group placement.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., indoleamine 2,3-dioxygenase) from the PDB. Focus on binding affinity (ΔG) and hydrogen-bonding interactions.
  • Validation : Cross-reference with surface plasmon resonance (SPR) to measure kinetic constants (KD) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Strategies :

  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) across studies.
  • Structural Analogues : Test derivatives (e.g., 8-bromo or 5-methoxy variants) to isolate substituent effects.
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Method : Replace PhI(OAc)₂ with NaOCl in ethanol for oxidative cyclization.
  • Benefits : Room-temperature reactions, reduced toxicity, and higher atom economy (73% yield) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.